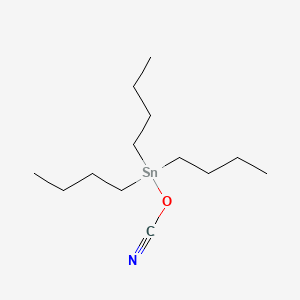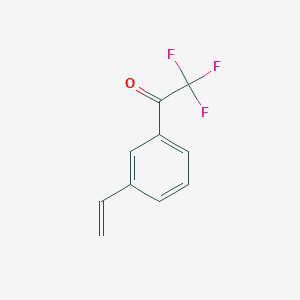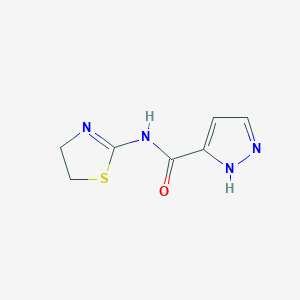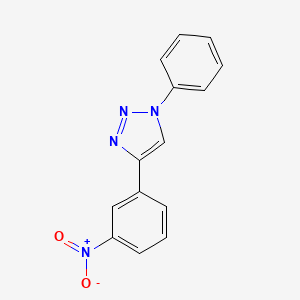![molecular formula C14H16O2 B14133714 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane CAS No. 88737-42-2](/img/structure/B14133714.png)
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a cyclopentene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 4-(cyclopent-2-en-1-yl)phenol with an epoxide precursor. One common method is the Williamson ether synthesis, where 4-(cyclopent-2-en-1-yl)phenol is reacted with an epoxide-containing alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the phenol, allowing it to attack the epoxide precursor and form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane involves its ability to react with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various molecular targets, which can be exploited in medicinal chemistry for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(2-Isopropoxyethoxy)methyl]phenoxy}methyl oxirane
- 2-{[4-(2-Chlorophenoxy)methyl]oxirane
- 2-{[4-(2-Oxiranylmethoxy)phenoxy]methyl}oxirane
Uniqueness
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is unique due to the presence of the cyclopentene moiety, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
88737-42-2 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-[(4-cyclopent-2-en-1-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C14H16O2/c1-2-4-11(3-1)12-5-7-13(8-6-12)15-9-14-10-16-14/h1,3,5-8,11,14H,2,4,9-10H2 |
InChI-Schlüssel |
HBHPDJDGJOPMHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)


![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
